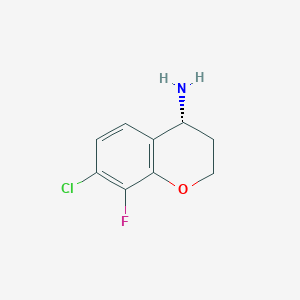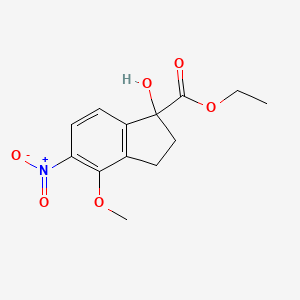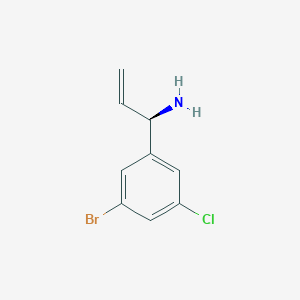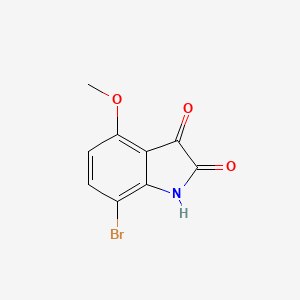
(R)-7-Chloro-8-fluorochroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-7-Chloro-8-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its specific stereochemistry and functional groups, has garnered interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Chloro-8-fluorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorine and Fluorine Atoms: Halogenation reactions are employed to introduce the chlorine and fluorine atoms at the desired positions on the chroman ring. This can be achieved using reagents such as thionyl chloride for chlorination and Selectfluor for fluorination.
Amination: The final step involves the introduction of the amine group at the 4-position of the chroman ring. This can be done through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of ®-7-Chloro-8-fluorochroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: ®-7-Chloro-8-fluorochroman-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine, alkoxides, thiols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-7-Chloro-8-fluorochroman-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, ®-7-Chloro-8-fluorochroman-4-amine is explored as a lead compound for drug development. Its structural features make it a candidate for the design of new drugs aimed at treating various diseases, including infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of ®-7-Chloro-8-fluorochroman-4-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
7-Chloro-8-fluorochroman-4-amine: Lacks the ®-stereochemistry, which may affect its biological activity and interactions.
7-Chloro-8-fluorochroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical and biological properties.
7-Chloro-8-fluorochroman-4-ol:
Uniqueness
®-7-Chloro-8-fluorochroman-4-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ®-configuration may result in specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H9ClFNO |
|---|---|
分子量 |
201.62 g/mol |
IUPAC名 |
(4R)-7-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1 |
InChIキー |
IUCSKERVRZGIEE-SSDOTTSWSA-N |
異性体SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2F)Cl |
正規SMILES |
C1COC2=C(C1N)C=CC(=C2F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)

![(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13050608.png)

![1H-Pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13050621.png)



![(3S)-6-Methyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050636.png)


